4-[(2-Chlorophenyl)methyl]oxan-4-amine hydrochloride
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Overview
Description
4-[(2-Chlorophenyl)methyl]oxan-4-amine hydrochloride is a chemical compound with the molecular formula C10H14ClNO It is characterized by the presence of a chlorophenyl group attached to an oxan-4-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chlorophenyl)methyl]oxan-4-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl chloride and oxan-4-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction mixture is typically heated to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chlorophenyl)methyl]oxan-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-[(2-Chlorophenyl)methyl]oxan-4-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific medical conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical products.
Mechanism of Action
The mechanism of action of 4-[(2-Chlorophenyl)methyl]oxan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride: Similar structure with a bromine atom instead of chlorine.
4-[(2-Fluorophenyl)methyl]oxan-4-amine hydrochloride: Similar structure with a fluorine atom instead of chlorine.
4-[(2-Methylphenyl)methyl]oxan-4-amine hydrochloride: Similar structure with a methyl group instead of chlorine.
Uniqueness
4-[(2-Chlorophenyl)methyl]oxan-4-amine hydrochloride is unique due to the presence of the chlorophenyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-[(2-chlorophenyl)methyl]oxan-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c13-11-4-2-1-3-10(11)9-12(14)5-7-15-8-6-12;/h1-4H,5-9,14H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIKDNLPBQAOKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=CC=C2Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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